molecular formula C18H19NO B3047519 (R)-1-benzyl-2-phenylpiperidin-4-one CAS No. 141120-58-3

(R)-1-benzyl-2-phenylpiperidin-4-one

Cat. No.: B3047519
CAS No.: 141120-58-3
M. Wt: 265.3 g/mol
InChI Key: SXBALVCQZRIWQR-GOSISDBHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography are commonly used .

Scientific Research Applications

Baicalein and Hepatocellular Carcinoma

Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis, exhibits anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a novel anticancer drug for Hepatocellular carcinoma (HCC) treatment has been highlighted, due to its non-toxic nature and ability to reduce side effects without compromising therapeutic efficacy (B. Bie et al., 2017).

Aptamers in Bioanalytical Applications

Aptamers, artificial single-stranded DNA or RNA sequences, bind to targets with high specificity and affinity, resembling chemical antibodies. Their utility in biosensing, diagnostics, and therapeutics showcases their potential across various fields, including bioanalytical applications (A. Iliuk et al., 2011).

DNA Minor Groove Binder Hoechst 33258

Hoechst 33258, a synthetic dye, binds to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, and has applications in chromosome and nuclear staining, among other uses. Its role in drug design and understanding DNA sequence recognition is of importance (U. Issar & R. Kakkar, 2013).

4-Phenylbutyric Acid and Proteostasis

4-Phenylbutyric acid (4-PBA) acts as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. Its potential therapeutic effects across various pathologies due to its ability to maintain protein homeostasis highlight its significance in biomedical research (P. Kolb et al., 2015).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) demonstrate significant importance across nanotechnology, polymer processing, and biomedical applications due to their simple structure, accessibility, and self-assembly behavior. Their adaptable nature promises a bright future in various applications (S. Cantekin et al., 2012).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing new synthetic routes, finding new applications, or studying its biological effects .

Properties

IUPAC Name

(2R)-1-benzyl-2-phenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBALVCQZRIWQR-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652231
Record name (2R)-1-Benzyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141120-58-3
Record name (2R)-1-Benzyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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